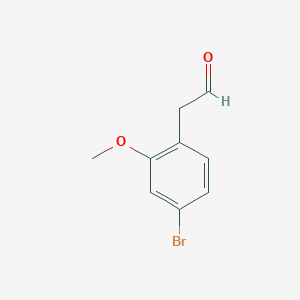

2-(4-Bromo-2-methoxyphenyl)acetaldehyde

Description

Properties

Molecular Formula |

C9H9BrO2 |

|---|---|

Molecular Weight |

229.07 g/mol |

IUPAC Name |

2-(4-bromo-2-methoxyphenyl)acetaldehyde |

InChI |

InChI=1S/C9H9BrO2/c1-12-9-6-8(10)3-2-7(9)4-5-11/h2-3,5-6H,4H2,1H3 |

InChI Key |

HDYDBMKEKURUHO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)Br)CC=O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2-(4-Bromo-2-methoxyphenyl)acetaldehyde

Direct Bromination and Formylation via Metal-Halogen Exchange

One efficient approach involves the synthesis of 4-bromo-2-methoxybenzaldehyde as a key intermediate, which can then be converted to the target acetaldehyde derivative.

Process Overview

- Starting material: 1,4-dibromo-2-fluorobenzene

- Key reagents: Isopropyl magnesium chloride (for metal-halogen exchange), dimethylformamide (formyl source), potassium carbonate (base), methanol (solvent)

- Solvents: Tetrahydrofuran (THF), toluene, methyl tert-butyl ether, heptane, cyclohexane

- Conditions: Low temperature (0° to 5°C) for metal-halogen exchange and formylation steps

- Purification: Crystallization from heptane or mixtures of alkanes

Detailed Steps

| Step No. | Description | Conditions/Notes |

|---|---|---|

| (i) | Combine 1,4-dibromo-2-fluorobenzene, isopropyl magnesium chloride, THF, and solvent | 0–5°C, selective metal-halogen exchange |

| (ii) | Add formyl source (dimethylformamide or N-formyl secondary amine) and second solvent | 0–5°C, formylation reaction |

| (iii) | Crystallize solid intermediate using crystallization agents such as heptane or cyclohexane | Room temperature |

| (iv) | React intermediate with methanol and potassium carbonate | Heating to 50°C, base-promoted methoxylation |

| (v) | Distill off solvent and add alkanes (heptane, isopropyl alcohol) | Heating and cooling cycles for crystallization |

| (vi) | Isolate 4-bromo-2-methoxybenzaldehyde | Yield approximately 57% overall |

This process provides a selective and scalable route to 4-bromo-2-methoxybenzaldehyde, which can be further functionalized to the acetaldehyde derivative.

Microwave-Assisted Oxidative Bromination of Aryl Alkenes

A green chemistry approach involves direct oxidation and bromination of aryl alkenes to yield 2-aryl aldehydes, including this compound analogues.

Key Features

- Reagents: N-bromosuccinimide (NBS) as brominating agent

- Solvents: Dimethyl sulfoxide (DMSO), dimethylformamide (DMF), dimethoxyethane, ionic liquids

- Conditions: Microwave irradiation, aqueous medium, no transition metal catalysts

- Reaction time: 1 minute to 16 hours depending on substrate

- Yields: Moderate to good (35–55%)

Mechanism and Notes

- The process involves bromination at the benzylic position followed by oxidation to the aldehyde under microwave conditions.

- The method is environmentally friendly, economical, and avoids hazardous metal catalysts.

- Substituents on the aromatic ring can vary, allowing synthesis of various 2-aryl aldehyde analogues.

Bromination of 3,4-Dimethoxyphenylpropene Followed by Oxidation

A related synthetic route uses bromination of substituted styrene derivatives to obtain bromo-substituted phenylacetaldehydes.

Reaction Conditions

- Starting material: 3,4-dimethoxyphenylpropene

- Reagents: N-bromosuccinimide (NBS), cetyltrimethylammonium bromide (CTAB) as surfactant

- Solvent system: DMSO and water mixture

- Temperature: Room temperature

- Reaction time: 5 minutes stirring

Outcome

Summary Table of Preparation Methods

| Method No. | Starting Material(s) | Key Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 2.1 | 1,4-dibromo-2-fluorobenzene | Isopropyl magnesium chloride, DMF, K2CO3, MeOH, 0–5°C | ~57 | Selective metal-halogen exchange and formylation |

| 2.2 | Aryl alkenes | N-bromosuccinimide, DMSO/DMF, microwave irradiation | 35–55 | Green, metal-free, microwave-assisted oxidation |

| 2.3 | 3,4-dimethoxyphenylpropene | N-bromosuccinimide, CTAB, DMSO/H2O, room temp | Not specified | Quick bromination and oxidation to propionaldehyde |

| 2.4 | 4-hydroxy-3-methoxybenzaldehyde | 4′-bromo phenacyl bromide, triethylamine, methanol, RT | 46–60 | Williamson etherification to related bromomethoxy aldehydes |

Analytical Data and Characterization

- Nuclear Magnetic Resonance (NMR): Proton and carbon NMR spectra confirm aldehyde proton signals (~9–10 ppm) and aromatic substitution patterns consistent with 4-bromo-2-methoxyphenyl substitution.

- High-Resolution Mass Spectrometry (HRMS): Molecular ion peaks correspond to calculated masses for brominated methoxyphenyl acetaldehydes.

- Purity and Yield: Crystallization and solvent extraction techniques yield products with purities often exceeding 95%, suitable for further synthetic applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-methoxyphenyl)acetaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions. For example, the bromo group can be replaced with an amino group using ammonia or an amine in the presence of a catalyst.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Ammonia, amines, catalysts such as palladium or copper

Major Products Formed

Oxidation: 2-(4-Bromo-2-methoxyphenyl)acetic acid

Reduction: 2-(4-Bromo-2-methoxyphenyl)ethanol

Substitution: 2-(4-Amino-2-methoxyphenyl)acetaldehyde

Scientific Research Applications

2-(4-Bromo-2-methoxyphenyl)acetaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules

Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving aldehyde and bromo groups.

Medicine: Research into potential pharmaceutical applications includes exploring its role as an intermediate in the synthesis of drug candidates.

Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-methoxyphenyl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromo group can participate in electrophilic aromatic substitution reactions, allowing the compound to modify aromatic systems. These interactions can affect biological pathways and cellular processes, making the compound useful in biochemical research.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Key Observations :

- Substituent Effects :

- The methoxy group (electron-donating) in the target compound enhances solubility in polar solvents compared to the electron-withdrawing chloro substituent in the 2-chloro analog .

- The bromine atom increases molecular weight and influences halogen-bonding interactions, which can affect crystallization and stability .

- Reactivity: Aldehyde groups in these compounds participate in nucleophilic additions (e.g., Knoevenagel reactions), but the methoxy group in the target compound may stabilize intermediates through resonance .

Physical and Chemical Properties

Limited data on the physical properties of this compound are available, but inferences can be drawn from analogs:

- Boiling Points :

- Melting Points :

- 2-(4-Hydroxyphenyl)acetaldehyde melts at 118°C , suggesting that brominated analogs may exhibit higher melting points due to stronger intermolecular forces.

Q & A

Basic: What are the common synthetic routes for 2-(4-Bromo-2-methoxyphenyl)acetaldehyde?

Answer:

A typical synthesis involves hydrolysis of nitrile precursors. For example, 2-(4-bromo-2-methoxyphenyl)acetonitrile can be hydrolyzed under basic conditions (NaOH in methanol/water at 80°C for 16 hours) to yield the corresponding acetic acid derivative, which can then be oxidized or reduced to the acetaldehyde form . Alternative routes may involve ester intermediates, such as methyl or ethyl esters, which are subjected to controlled reduction or oxidation steps .

Advanced: How can reaction conditions be optimized for higher yields in synthesizing this compound?

Answer:

Key variables include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for halogenated intermediates, while methanol/water mixtures are optimal for hydrolysis .

- Temperature control : Maintaining 80°C during hydrolysis minimizes side-product formation .

- Catalysts : Transition-metal catalysts (e.g., Pd for coupling reactions) or Lewis acids (e.g., BF₃·Et₂O) improve regioselectivity in aromatic substitutions .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) effectively isolates the acetaldehyde derivative from byproducts .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : H and C NMR identify the aldehyde proton (~9.8 ppm) and aromatic/methoxy groups. H-C HSQC confirms coupling patterns .

- IR Spectroscopy : Stretching frequencies for C=O (~1720 cm⁻¹) and C-Br (~560 cm⁻¹) validate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺ at m/z 245.07) and fragmentation patterns .

Advanced: How can researchers resolve contradictions in spectroscopic data across studies?

Answer:

- Cross-validation : Combine NMR, IR, and X-ray crystallography to confirm structural assignments. For example, X-ray data (e.g., monoclinic P2₁/c symmetry, a = 12.5022 Å, b = 8.2690 Å) provide unambiguous bond-length and angle measurements .

- Computational modeling : Density Functional Theory (DFT) calculations predict NMR chemical shifts and vibrational spectra for comparison with experimental data .

Basic: What structural insights are revealed by X-ray crystallography for this compound?

Answer:

X-ray diffraction data (e.g., CCDC entry 1026089) show:

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 12.5022 Å, b = 8.2690 Å, c = 9.0199 Å |

| β angle | 93.573° |

| Hydrogen bonding | O–H···O interactions stabilize the lattice . |

Advanced: What challenges arise in crystallizing halogenated acetaldehydes, and how are they addressed?

Answer:

- Challenges : Low melting points, hygroscopicity, and air sensitivity complicate crystal growth.

- Solutions : Use slow evaporation in anhydrous solvents (e.g., dichloromethane/hexane) under inert atmospheres. SHELXL refinement (e.g., R = 0.026, wR = 0.073) improves data accuracy .

Basic: How is this compound applied in pharmaceutical research?

Answer:

It serves as a precursor for synthesizing drug metabolites. For example, 2-(4-bromo-2-methoxyphenyl)acetic acid derivatives are oxidized to study 5-APB and 6-APB metabolites in toxicological assays .

Advanced: How to design experiments probing nucleophilic addition reactions with this aldehyde?

Answer:

- Substrate scope : Test amines (e.g., anilines) or hydrazines in ethanol under reflux.

- Kinetic analysis : Monitor reaction progress via in-situ NMR or UV-Vis spectroscopy.

- Mechanistic insights : Compare reactivity with analogs (e.g., 2-(2-chlorophenoxy)acetaldehyde) to assess electronic effects of bromine vs. chlorine .

Basic: What safety protocols are essential when handling this compound?

Answer:

- Ventilation : Use fume hoods to avoid inhalation of volatile aldehydes.

- PPE : Nitrile gloves and lab coats prevent dermal exposure.

- Storage : Keep in amber vials under nitrogen at –20°C to prevent oxidation .

Advanced: How can computational models predict the reactivity of this compound?

Answer:

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using PubChem CID 53403621 .

- Reactivity indices : Calculate Fukui indices to identify electrophilic sites (e.g., aldehyde carbon) prone to nucleophilic attack .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.